Cas no 1502321-19-8 (1-(furan-3-yl)-5-methoxypentane-1,3-dione)

1-(furan-3-yl)-5-methoxypentane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1-(furan-3-yl)-5-methoxypentane-1,3-dione
- AKOS018801975
- EN300-1125234
- 1502321-19-8
-
- インチ: 1S/C10H12O4/c1-13-4-3-9(11)6-10(12)8-2-5-14-7-8/h2,5,7H,3-4,6H2,1H3
- InChIKey: ACBMMBWDLQECNS-UHFFFAOYSA-N
- SMILES: O(C)CCC(CC(C1=COC=C1)=O)=O
計算された属性
- 精确分子量: 196.07355886g/mol
- 同位素质量: 196.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 6
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 56.5Ų
1-(furan-3-yl)-5-methoxypentane-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1125234-0.25g |
1-(furan-3-yl)-5-methoxypentane-1,3-dione |
1502321-19-8 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1125234-10g |
1-(furan-3-yl)-5-methoxypentane-1,3-dione |
1502321-19-8 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1125234-1g |
1-(furan-3-yl)-5-methoxypentane-1,3-dione |
1502321-19-8 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1125234-5.0g |
1-(furan-3-yl)-5-methoxypentane-1,3-dione |
1502321-19-8 | 5g |
$3313.0 | 2023-05-23 | ||
Enamine | EN300-1125234-0.5g |
1-(furan-3-yl)-5-methoxypentane-1,3-dione |
1502321-19-8 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1125234-2.5g |
1-(furan-3-yl)-5-methoxypentane-1,3-dione |
1502321-19-8 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1125234-0.1g |
1-(furan-3-yl)-5-methoxypentane-1,3-dione |
1502321-19-8 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1125234-1.0g |
1-(furan-3-yl)-5-methoxypentane-1,3-dione |
1502321-19-8 | 1g |
$1142.0 | 2023-05-23 | ||
Enamine | EN300-1125234-0.05g |
1-(furan-3-yl)-5-methoxypentane-1,3-dione |
1502321-19-8 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1125234-10.0g |
1-(furan-3-yl)-5-methoxypentane-1,3-dione |
1502321-19-8 | 10g |
$4914.0 | 2023-05-23 |
1-(furan-3-yl)-5-methoxypentane-1,3-dione 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
1-(furan-3-yl)-5-methoxypentane-1,3-dioneに関する追加情報
Research Brief on 1-(furan-3-yl)-5-methoxypentane-1,3-dione (CAS: 1502321-19-8): Recent Advances and Applications
The compound 1-(furan-3-yl)-5-methoxypentane-1,3-dione (CAS: 1502321-19-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This β-diketone derivative, characterized by its furan and methoxy functional groups, exhibits unique chemical properties that make it a promising candidate for various applications, including drug discovery, material science, and synthetic chemistry. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, shedding light on its versatility and utility in interdisciplinary research.
One of the key advancements in the study of 1-(furan-3-yl)-5-methoxypentane-1,3-dione is its optimized synthesis route. Researchers have developed a high-yield, scalable method using furan-3-carbaldehyde and methoxyacetone as starting materials, followed by a Claisen condensation reaction. This approach not only improves the efficiency of production but also ensures the purity and stability of the final product, which is critical for its application in pharmaceutical formulations. The compound's structural elucidation via NMR spectroscopy and X-ray crystallography has confirmed its planar conformation and intramolecular hydrogen bonding, which are believed to contribute to its reactivity and biological interactions.
In the realm of drug discovery, preliminary studies have explored the compound's potential as a scaffold for designing novel therapeutic agents. Its β-diketone moiety is known to chelate metal ions, making it a candidate for developing metalloenzyme inhibitors. Recent in vitro assays have demonstrated its moderate inhibitory activity against certain kinases and proteases, suggesting its applicability in targeting signaling pathways involved in cancer and inflammatory diseases. Additionally, its furan ring offers opportunities for further functionalization, enabling the synthesis of derivatives with enhanced pharmacokinetic properties.
Beyond pharmaceuticals, 1-(furan-3-yl)-5-methoxypentane-1,3-dione has shown promise in material science. Its ability to form stable complexes with transition metals has been leveraged in the development of catalysts for organic transformations, such as cross-coupling reactions and oxidation processes. Furthermore, its photophysical properties are under investigation for potential applications in organic electronics, including light-emitting diodes (LEDs) and photovoltaic devices. These interdisciplinary applications highlight the compound's broad utility and underscore the importance of continued research in this area.
In conclusion, 1-(furan-3-yl)-5-methoxypentane-1,3-dione (CAS: 1502321-19-8) represents a versatile and multifunctional compound with significant potential in chemical biology and pharmaceutical research. Recent advancements in its synthesis, structural analysis, and application studies have laid a solid foundation for future explorations. Further research is warranted to fully elucidate its biological mechanisms and optimize its derivatives for specific therapeutic and industrial purposes. This compound exemplifies the intersection of chemistry and biology, offering exciting opportunities for innovation and discovery in the years to come.
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